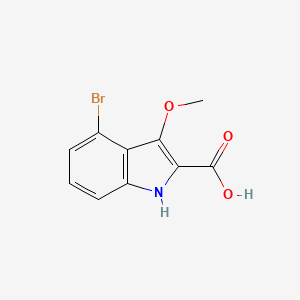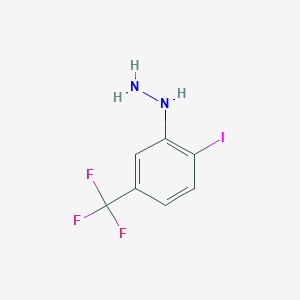
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-iodo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and reactivity, while the iodine atom provides a site for further functionalization.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Iodo-5-(trifluoromethyl)phenyl)hydrazine include:
1-(2-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with a trifluoromethylthio group instead of a trifluoromethyl group.
4-(Trifluoromethyl)phenylhydrazine: Lacks the iodine atom but retains the trifluoromethyl and hydrazine functionalities.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups and an iodine atom but lacks the hydrazine moiety. The uniqueness of this compound lies in its combination of the trifluoromethyl group, iodine atom, and hydrazine moiety, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H6F3IN2 |
|---|---|
Peso molecular |
302.04 g/mol |
Nombre IUPAC |
[2-iodo-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2/c8-7(9,10)4-1-2-5(11)6(3-4)13-12/h1-3,13H,12H2 |
Clave InChI |
MUKKHQAHGMFUEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)NN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)
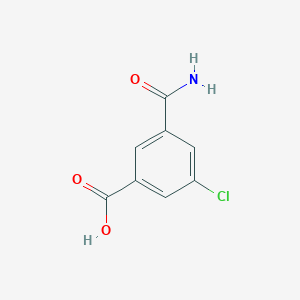
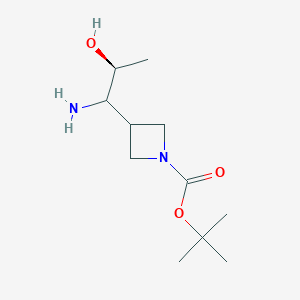
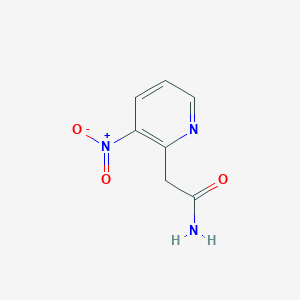
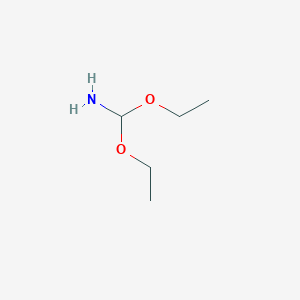
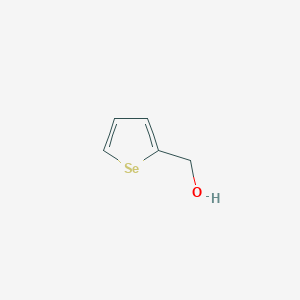
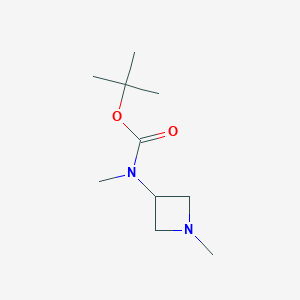
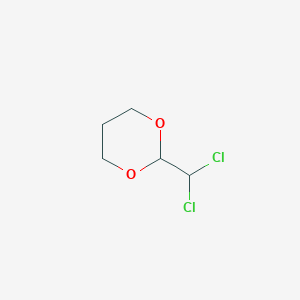
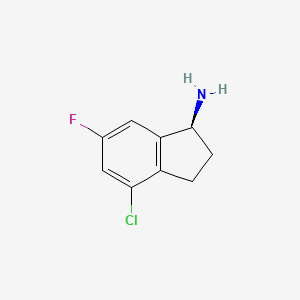
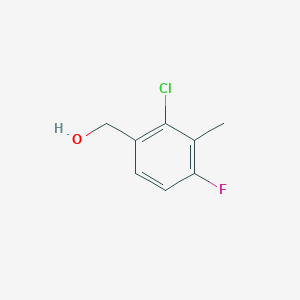
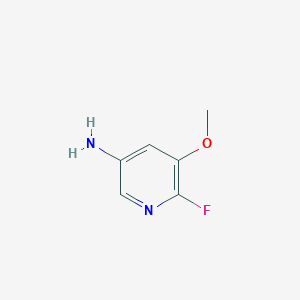
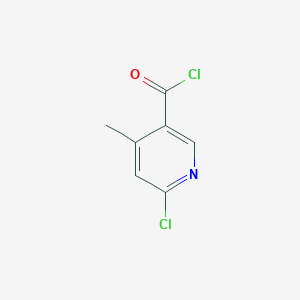
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
